3-(Ethylcarbamoyl)benzoic acid
Description
3-(Ethylcarbamoyl)benzoic acid (ECBA) is a benzoic acid derivative with an ethylcarbamoyl substituent at the meta position of the aromatic ring. It is primarily recognized as a urinary metabolite of the insect repellent N,N-diethyl-meta-toluamide (DEET), formed via hydrolysis and oxidation pathways in humans . ECBA serves as a critical biomarker in epidemiological studies to assess DEET exposure levels, particularly in populations monitored by the National Health and Nutrition Examination Survey (NHANES) . Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol .
Properties
IUPAC Name |
3-(ethylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYVYFJJVHZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155336 | |
| Record name | Benzoic acid, 3-((ethylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-33-8 | |
| Record name | Benzoic acid, 3-((ethylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-((ethylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethylcarbamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylcarbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-aminobenzoic acid and ethyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
3-(Ethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
ECBA belongs to a family of substituted benzoic acids with carbamoyl or related functional groups. Key analogues include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Differences |
|---|---|---|---|---|---|
| 3-(Ethylcarbamoyl)benzoic acid | 135325 | C₁₀H₁₁NO₃ | 193.20 | Meta (C3) | Reference compound |
| 3-(Methylcarbamoyl)benzoic acid | 23754-43-0 | C₉H₉NO₃ | 179.18 | Meta (C3) | Methyl vs. ethyl carbamoyl |
| 4-(Ethylcarbamoyl)benzoic acid | 167627-38-5 | C₁₀H₁₁NO₃ | 193.20 | Para (C4) | Substituent position |
| 3-(Dimethylcarbamoyl)benzoic acid | 858981-15-4 | C₁₀H₁₁NO₃ | 193.20 | Meta (C3) | Dimethyl vs. ethyl carbamoyl |
| 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid | 1307060-05-4 | C₁₄H₁₉NO₃ | 249.30 | Meta (C3) | Branched alkyl substituent |
Key Observations :
- Positional Isomerism : 4-(Ethylcarbamoyl)benzoic acid (para-substituted) exhibits distinct electronic properties due to resonance effects, altering reactivity in synthetic applications .
- Complex Substituents : Compounds like 3-[(2,2-dimethylpropyl)(methyl)carbamoyl]benzoic acid demonstrate how steric hindrance impacts biological activity and solubility .
Functional and Application-Based Comparisons
Metabolite Role
ECBA is a DEET-specific metabolite, whereas 3-(diethylcarbamoyl)benzoic acid (DCBA) is another DEET metabolite with a diethylcarbamoyl group. DCBA has a higher molecular weight (221.26 g/mol) and longer detection window in urine due to slower renal clearance .
Toxicological Profiles
Exposure Assessment in NHANES Studies
- ECBA was quantified in urine samples from 170 million Americans (2015–2016 NHANES), revealing widespread DEET exposure. Subgroup analyses showed higher ECBA levels in populations using insect repellents frequently .
- A dose-dependent correlation was observed between ECBA and DCBA levels, suggesting concurrent percutaneous absorption of DEET and other pesticides .
Neurotoxicity Concerns
- A 2023 UCSD study linked elevated ECBA levels (≥2.1 ng/mL) with impaired attention and memory in young adults, particularly when combined with glyphosate exposure .
Biological Activity
3-(Ethylcarbamoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylcarbamoyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Benzoic acid derivatives have shown effectiveness against a range of microorganisms, including bacteria and fungi.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to cancer and inflammation.
- Cellular Effects : The compound may influence cellular processes such as apoptosis and autophagy, which are critical in cancer biology.
Antimicrobial Activity
A study evaluating the antimicrobial properties of benzoic acid derivatives found that compounds similar to this compound demonstrated significant activity against various pathogens. The effectiveness was often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 2% solution (1.8 g/L) |
| Aspergillus brasiliensis | 4% solution (3.6 g/L) |
Enzyme Inhibition Studies
Research has highlighted the potential of benzoic acid derivatives in inhibiting enzymes such as cathepsins B and L, which play roles in protein degradation pathways. In vitro studies showed that certain derivatives could enhance the activity of these enzymes, suggesting a dual role in promoting proteostasis while potentially inhibiting tumor growth .
Table: Enzyme Activity Enhancement by Derivatives
| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|
| This compound | 467.3 ± 3.9 | Not specified |
| 3-chloro-4-methoxybenzoic acid | Significant | Significant |
Case Studies and Research Findings
A detailed investigation into the biological activities of benzoic acid derivatives revealed promising results for compounds structurally related to this compound. These studies often utilized both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds.
- In Vitro Studies : Cell-based assays demonstrated that several benzoic acid derivatives could induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .
- In Vivo Models : Animal studies indicated that these compounds could reduce tumor growth rates when administered alongside standard chemotherapeutics, suggesting a potential role as adjunctive agents in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
